

# Spectroscopic Analysis of 4-Fluoro-2-methoxy-5-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitroaniline

Cat. No.: B596988

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For Researchers, Scientists, and Drug Development Professionals

**Introduction:** This technical guide provides an in-depth overview of the spectroscopic data available for the compound 4-fluoro-2-methoxy-5-nitroaniline. It is important to note that while the request specified data for **4-Fluoro-5-methoxy-2-nitroaniline**, a comprehensive search of available scientific literature and databases did not yield experimental  $^1\text{H}$  NMR or  $^{13}\text{C}$  NMR data for this specific isomer. Instead, this document presents the available data for the closely related and more extensively documented isomer, 4-fluoro-2-methoxy-5-nitroaniline. This information is crucial for researchers engaged in the synthesis, characterization, and application of this compound, which serves as a significant intermediate in pharmaceutical development.

## Spectroscopic Data

The following tables summarize the reported  $^1\text{H}$  NMR spectroscopic data for 4-fluoro-2-methoxy-5-nitroaniline. Unfortunately, no experimental  $^{13}\text{C}$  NMR data was found in the public domain for this compound.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data for 4-fluoro-2-methoxy-5-nitroaniline

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.39	Doublet (d)	7.2	1H	Ar-H
6.63	Doublet (d)	12.4	1H	Ar-H
3.94	Singlet (s)	-	3H	-OCH <sub>3</sub>
3.90	Broad	-	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>

## Experimental Protocols

While a specific, detailed experimental protocol for the acquisition of the above NMR data is not explicitly provided in the source literature, a general procedure for the synthesis and characterization of 4-fluoro-2-methoxy-5-nitroaniline can be outlined. This provides context for the sample preparation that would have been used for spectroscopic analysis.

## General Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

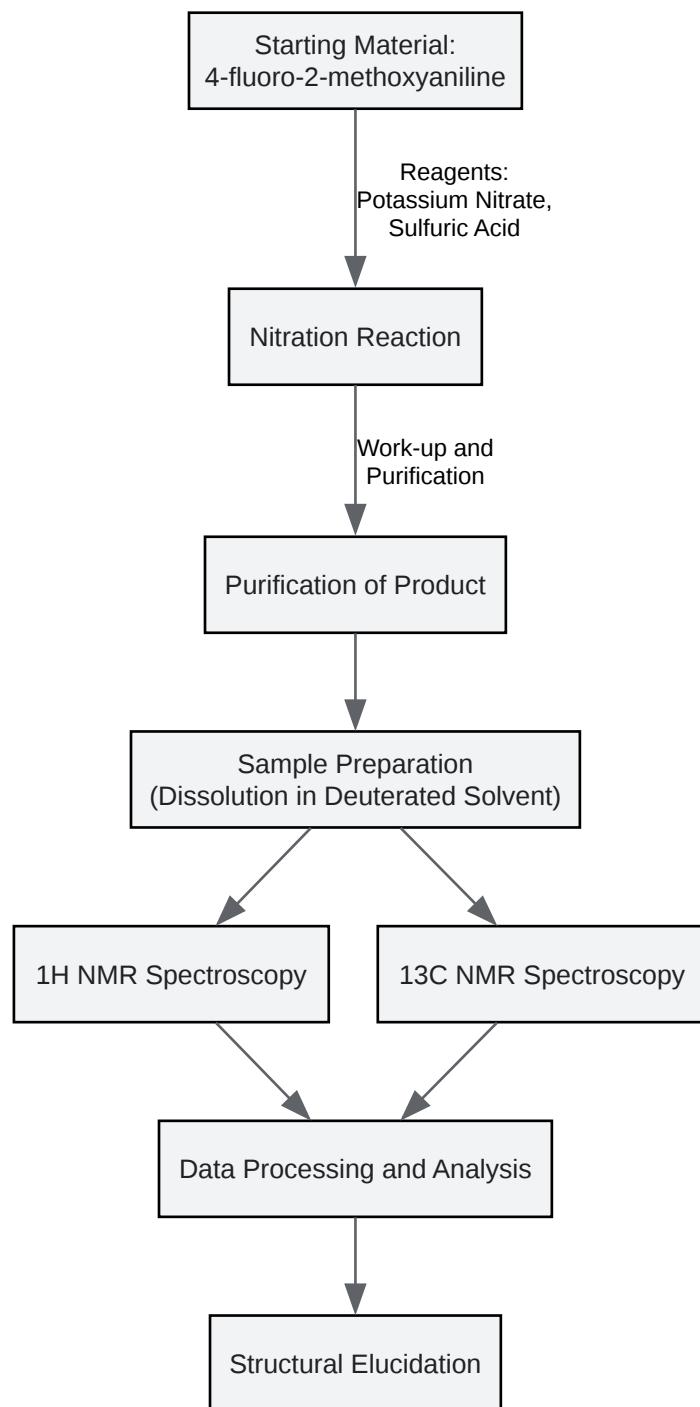
One reported method involves the nitration of 4-fluoro-2-methoxyaniline. A typical procedure is as follows:

- **Dissolution:** 4-fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C.
- **Nitration:** A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is slowly added to the mixture, maintaining the temperature below 10°C.
- **Reaction:** The mixture is stirred for several hours at a controlled temperature.
- **Work-up:** The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 with a base such as NaOH to precipitate the product.
- **Purification:** The resulting solid is filtered, washed, and can be further purified by recrystallization or chromatography to yield the final product.

Following synthesis and purification, a sample would be prepared for NMR analysis by dissolving a small amount of the compound in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and transferred to an NMR tube.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like 4-fluoro-2-methoxy-5-nitroaniline.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer: The information provided is based on publicly available data for 4-fluoro-2-methoxy-5-nitroaniline. The absence of data for **4-Fluoro-5-methoxy-2-nitroaniline** in the searched literature does not definitively mean it has never been synthesized or characterized, but rather

that such data is not readily accessible in the public domain. Researchers are advised to verify information from primary sources.

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